molecular formula C11H10N4O2S B2753526 N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide CAS No. 1355884-24-0

N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B2753526
CAS No.: 1355884-24-0
M. Wt: 262.29
InChI Key: BXDZTKMOJPIYJD-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-(cyanomethyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c12-5-6-13-9(16)3-4-10-14-11(15-17-10)8-2-1-7-18-8/h1-2,7H,3-4,6H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZTKMOJPIYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanomethylating agent.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction using appropriate amine and acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.

    Material Science: The compound can be used in the design of new materials with specific electronic or optical properties.

    Agricultural Chemistry: It may be explored as a potential pesticide or herbicide due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thiophene moiety may play crucial roles in binding to the target site, while the cyanomethyl and propanamide groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a phenyl group instead of a thiophene group.

    N-(cyanomethyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a pyridine group instead of a thiophene group.

Uniqueness

N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the thiophene moiety, which can impart distinct electronic and steric properties compared to phenyl or pyridine analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

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